molecular formula C8H9NO B14726775 Phenol, p-(N-methylformimidoyl)- CAS No. 5766-74-5

Phenol, p-(N-methylformimidoyl)-

Cat. No.: B14726775
CAS No.: 5766-74-5
M. Wt: 135.16 g/mol
InChI Key: FWUVYASGCVKPPY-UHFFFAOYSA-N
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Description

Phenol, p-(N-methylformimidoyl)- (CAS 5766-74-5) is an aminomethylated phenol derivative investigated for its cytostatic properties. It belongs to a class of compounds designed to inhibit tumor growth in preclinical models, as evidenced by its inclusion in a study evaluating 24 aminomethylated derivatives against murine and rat tumors . The compound features a formimidoyl group (-N-methylformimidoyl) para-substituted on the phenol ring, a structural motif that likely enhances its interaction with cellular targets due to the electron-withdrawing and hydrogen-bonding capabilities of the formimidoyl moiety.

Properties

CAS No.

5766-74-5

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-(methyliminomethyl)phenol

InChI

InChI=1S/C8H9NO/c1-9-6-7-2-4-8(10)5-3-7/h2-6,10H,1H3

InChI Key

FWUVYASGCVKPPY-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

The synthesis of Phenol, p-(N-methylformimidoyl)- can be achieved through several methods. One common approach involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous as it does not require high temperatures or the addition of strong acids or bases. Industrial production methods often involve nucleophilic aromatic substitution reactions, where phenol is reacted with appropriate reagents under controlled conditions .

Chemical Reactions Analysis

Phenol, p-(N-methylformimidoyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted phenols and quinones .

Scientific Research Applications

Phenol, p-(N-methylformimidoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, p-(N-methylformimidoyl)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting cell signaling pathways and gene expression. The compound’s antioxidant properties stem from its ability to scavenge free radicals and chelate metal ions . Additionally, it can inhibit enzymes such as cyclooxygenase-2 (COX-2) and modulate the activity of nuclear factor-kappa B (NF-kB), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Phenol Derivatives

The unique substituent on Phenol, p-(N-methylformimidoyl)- distinguishes it from other phenol-based compounds. Below is a comparative analysis of its structure and substituent effects:

Compound Substituent Key Properties/Applications Reference
Phenol, p-(N-methylformimidoyl)- -N-methylformimidoyl (para) Cytostatic activity in tumor models
p-Alkylthiophenol derivatives -S-alkyl (para) Anthelmintic and antifungal activity
p-Allylphenol -CH₂CH₂CH₂ (para) Precursor for high-toughness resins
4-Ethylvanillin -OCH₃ and -CH₂CH₃ (para) Antiplatelet effects
1n, 1o, 1p, 1r (naphthalene derivatives) Aryl and trifluoromethyl groups Structural complexity for drug design

Key Observations :

  • Bioactivity Specificity : Substituents dictate biological targeting. For instance, sulfur-containing groups (e.g., -S-alkyl in ) correlate with antiparasitic activity, while the formimidoyl group aligns with cytostatic effects .

Q & A

Q. Basic

  • IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and O-H (3300–3500 cm⁻¹).
  • NMR : Aromatic protons (δ 6.8–7.5 ppm), imine protons (δ 8.1–8.3 ppm), and methyl groups (δ 2.5–3.0 ppm). HRMS confirms the molecular ion peak (e.g., m/z 215.0943 for C₁₃H₁₃NO) .

What strategies resolve conflicting NMR data in structurally similar derivatives?

Q. Advanced

  • Isotopic labeling : ¹³C-enriched samples clarify carbon environments.
  • 2D NMR : HSQC and HMBC correlate proton and carbon shifts to assign ambiguous signals.
  • Paramagnetic shift reagents : Europium complexes differentiate overlapping aromatic protons .

How does the N-methylformimidoyl group influence solubility and reactivity?

Basic
The electron-withdrawing imine group reduces solubility in polar solvents but enhances reactivity toward nucleophiles. In aqueous phases, the group stabilizes via resonance, increasing resistance to hydrolysis compared to unsubstituted phenols. Solubility in organic solvents (e.g., chloroform) improves due to reduced polarity .

What approaches assess biological activity and structure-activity relationships (SAR)?

Q. Advanced

  • In vitro assays : Measure binding affinity to targets (e.g., enzymes) using fluorescence polarization.
  • SAR studies : Systematically vary substituents (e.g., replacing methyl with ethyl) and quantify activity changes.
  • Molecular docking : Predict binding modes with proteins (e.g., kinases) using AutoDock Vina. Evidence from analogous compounds shows fluorophenyl groups enhance bioactivity .

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